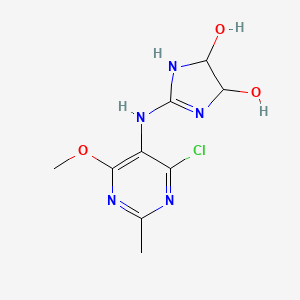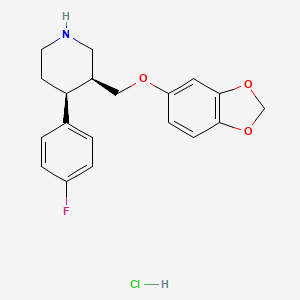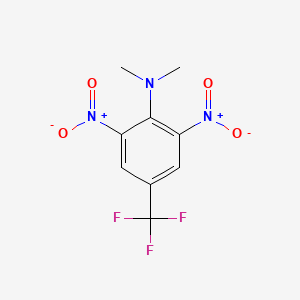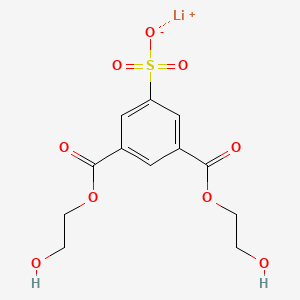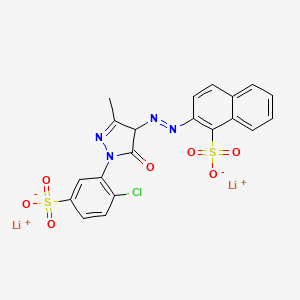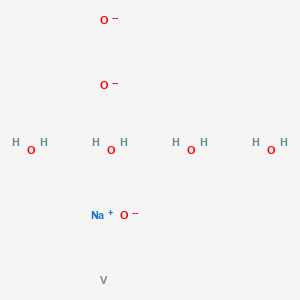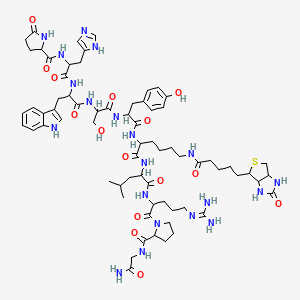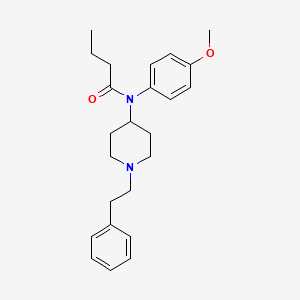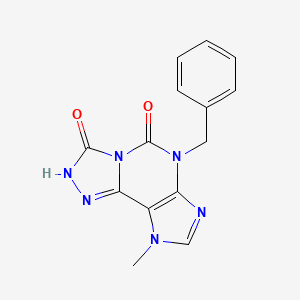
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- is a complex organic compound known for its unique triazolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the formation of the purine structure. Key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Construction of the Purine Core: The triazole intermediate is then reacted with formamide derivatives to form the purine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis by interfering with cellular signaling pathways.
類似化合物との比較
Similar Compounds
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione: Lacks the methyl and phenylmethyl groups.
6,9-Dihydro-9-methyl-6-(phenylmethyl)-purine: Does not contain the triazole ring.
Uniqueness
The presence of both the triazole and purine rings, along with the specific methyl and phenylmethyl substitutions, makes 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-(phenylmethyl)- unique. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
135446-12-7 |
|---|---|
分子式 |
C14H12N6O2 |
分子量 |
296.28 g/mol |
IUPAC名 |
6-benzyl-9-methyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione |
InChI |
InChI=1S/C14H12N6O2/c1-18-8-15-11-10(18)12-16-17-13(21)20(12)14(22)19(11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,21) |
InChIキー |
NRRVBVUJZQFJGG-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C3=NNC(=O)N3C(=O)N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


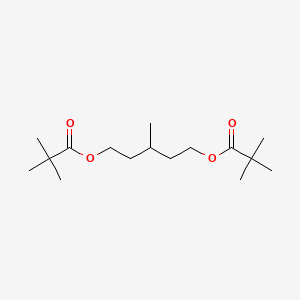
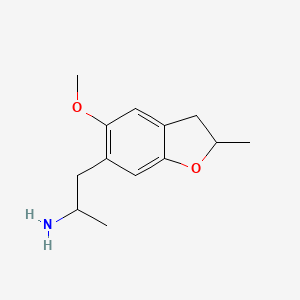
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

